

Comprehensive Technical Guide: Prothioconazole Chiral Center and Enantiomer Configurations

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Compound Focus: Prothioconazole

CAS No.: 178928-70-6

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Introduction and Basic Properties

Prothioconazole is a **broad-spectrum triazole fungicide** widely used in agricultural applications for controlling various plant pathogens. First introduced around 2002-2004, this systemic fungicide exhibits **protective, curative, and eradicated activity** against numerous diseases including Phoma stem canker, powdery mildew, yellow rust, and Septoria leaf blotch in cereals such as barley, rye, wheat, oats, and spelt [1]. The compound operates primarily through **sterol biosynthesis inhibition**, specifically targeting the C-14 α -demethylase enzyme (CYP51) essential for fungal membrane integrity [1] [2].

The molecular structure of **prothioconazole** (C₁₄H₁₅Cl₂N₃OS) contains a **single chiral center** resulting from a tetrahedral carbon atom bonded to four different substituents, giving rise to two enantiomers [1]. The technical material is typically manufactured as a **racemic mixture** comprising equal amounts of (R)- and (S)-**prothioconazole** [1] [3]. This chirality significantly influences the compound's biological activity, environmental behavior, and toxicological profile, making stereochemical considerations essential for accurate risk assessment and efficacy evaluation.

Table 1: Fundamental Properties of Prothioconazole

Property	Specification
IUPAC Name	(RS)-2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-1,2,4-triazole-3-thione
CAS Registry	178928-70-6
Molecular Formula	C ₁₄ H ₁₅ Cl ₂ N ₃ OS
Molecular Mass	344.26 g/mol
Chiral Centers	1
Commercial Form	Racemic mixture
Active Substance Purity	≥970 g/kg
Melting Point	140.3°C

Analytical Methods for Enantiomeric Separation and Determination

The **enantioselective analysis** of **prothioconazole** and its metabolites requires sophisticated chiral separation techniques due to their identical physicochemical properties in achiral environments. Multiple chromatographic approaches have been successfully developed and validated for this purpose.

Liquid Chromatography-Based Methods

High-Performance Liquid Chromatography (HPLC) and **Ultra-Performance Liquid Chromatography (UPLC)** coupled with tandem mass spectrometry (MS/MS) represent the most widely employed techniques for **prothioconazole** enantiomer separation. These methods typically utilize **polysaccharide-based chiral stationary phases** such as Lux Cellulose-1, Lux Cellulose-3, or other derivatized cellulose/amylose columns [4] [5]. The optimized UPLC-MS/MS method developed by Zhang et al. (2017) successfully achieved

baseline separation of **prothioconazole** and **prothioconazole**-desthio enantiomers with the elution order confirmed as R-(+)-**prothioconazole**-desthio, S-(-)-**prothioconazole**-desthio, R-(-)-**prothioconazole**, and S-(+)-**prothioconazole** [4]. This method demonstrated excellent recovery rates (71.8-102.0%) with precision expressed as relative standard deviations (RSD) of 0.3-11.9% (intraday) and 0.9-10.6% (interday) [4].

Supercritical Fluid Chromatography

Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for chiral separations due to its **higher efficiency**, **faster analysis times**, and **reduced solvent consumption** compared to conventional HPLC. Jiang et al. (2018) developed a rapid SFC method that achieved complete enantioseparation of **prothioconazole** in merely 3.5 minutes using an EnantioPak OD column [6]. The method employed carbon dioxide and 2-propanol as the mobile phase, with the optimized condition being 20% 2-propanol containing 0.1% formic acid and 0.1% ammonia, a flow rate of 2.5 mL/min, and a back pressure of 2000 psi [6]. The absolute configurations were confirmed through **Vibrational Circular Dichroism (VCD)** spectroscopy, identifying the elution order as (S)-(+)-**prothioconazole** followed by (R)-(-)-**prothioconazole** [6].

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers an alternative approach that doesn't require expensive chiral columns. Jiménez-Jiménez et al. developed the first CE methodology for **prothioconazole** enantioseparation using **neutral cyclodextrins** as chiral selectors, specifically 5 mM TM- β -CD (heptakis(2,3,6-tri-O-methyl)- β -cyclodextrin) in a 100 mM borate buffer at pH 9.0 [3]. This method achieved baseline separation with a resolution of 3.2 within 12 minutes under an applied voltage of +30 kV at 25°C [3]. The CE approach demonstrates advantages including **minimal reagent consumption** and **no requirement for dedicated chiral columns**, making it a cost-effective alternative for enantiomeric purity assessment.

*Table 2: Comparison of Analytical Methods for **Prothioconazole** Enantioseparation*

Method	Stationary Phase/Chiral Selector	Analysis Time	Resolution	Applications
HPLC/UV	Polysaccharide-based columns	>20 min	>1.5	Enantiomeric purity, degradation studies
UPLC-MS/MS	Lux Cellulose-1/3	<20 min	1.9-2.1	Food/environmental samples, soil metabolism
SFC	EnantioPak OD	3.5 min	3.6	High-throughput analysis, food matrices
CE	TM- β -CD in borate buffer	12 min	3.2	Formulation analysis, degradation studies

Environmental Fate and Behavior

The environmental behavior of **prothioconazole** enantiomers demonstrates **marked stereoselectivity** in degradation, transformation, and bioaccumulation, with significant implications for environmental risk assessment.

Enantioselective Degradation in Soils

Comprehensive studies examining the enantioselective degradation of **prothioconazole** in five different soil types under both native and sterile conditions have revealed that **R-(-)-prothioconazole degrades preferentially** compared to its S-(+)-counterpart [5]. Under native conditions, the enantiomeric fraction (EF) values ranged from 0.32 to 0.41, clearly indicating enantioselective degradation [5]. The degradation half-lives observed were 4.66 ± 0.23 days for **R-(-)-prothioconazole** and 5.85 ± 0.32 days for **S-(+)-prothioconazole** in natural soil [7]. Under sterile conditions, both enantiomers degraded more slowly and **without enantioselectivity**, suggesting that **microbial activity** is the primary driver of the stereoselective degradation observed in native soils [5].

During **prothioconazole** dissipation, the compound undergoes rapid transformation to its major metabolite, **prothioconazole-desthio**, through a desulfurization process [5]. This metabolite also contains a chiral center

and consists of R-(+) and S-(-) enantiomers [3]. The formation rate of **prothioconazole**-desthio enantiomers corresponds directly to the degradation of their respective parent enantiomers, with R-(-)-**prothioconazole** transforming to R-(+)-**prothioconazole**-desthio and S-(+)-**prothioconazole** transforming to S-(-)-**prothioconazole**-desthio [5]. No enantiomerization between the configurations has been observed [5].

Bioaccumulation in Organisms

Enantioselective accumulation of **prothioconazole** and its metabolite has been documented in terrestrial organisms, particularly earthworms (*Eisenia fetida*). Studies examining the artificial soil-earthworm system have demonstrated that while R-(-)-**prothioconazole** degrades faster in soil, the metabolite S-(-)-**prothioconazole**-desthio shows **preferential accumulation** in earthworm tissues [7]. This selective bioaccumulation underscores the importance of considering enantiomer-specific behaviors when assessing the environmental fate and trophic transfer of chiral pesticides.

Table 3: Enantioselective Environmental Behavior of **Prothioconazole** and Metabolite

Parameter	R-(-)- Prothioconazole	S-(+)- Prothioconazole	R-(+)- Prothioconazole- desthio	S-(-)- Prothioconazole- desthio
Soil Degradation Rate	Faster	Slower	Variable by soil type	Variable by soil type
Soil Half-life (Native)	4.66 ± 0.23 days	5.85 ± 0.32 days	>20 days	>20 days
Formation from Parent	-	-	From R-(-)-prothioconazole	From S-(+)-prothioconazole
Bioaccumulation in Earthworms	Lower	Moderate	Lower	Higher

Biological Activity and Toxicity Profile

Enantioselective Antifungal Efficacy

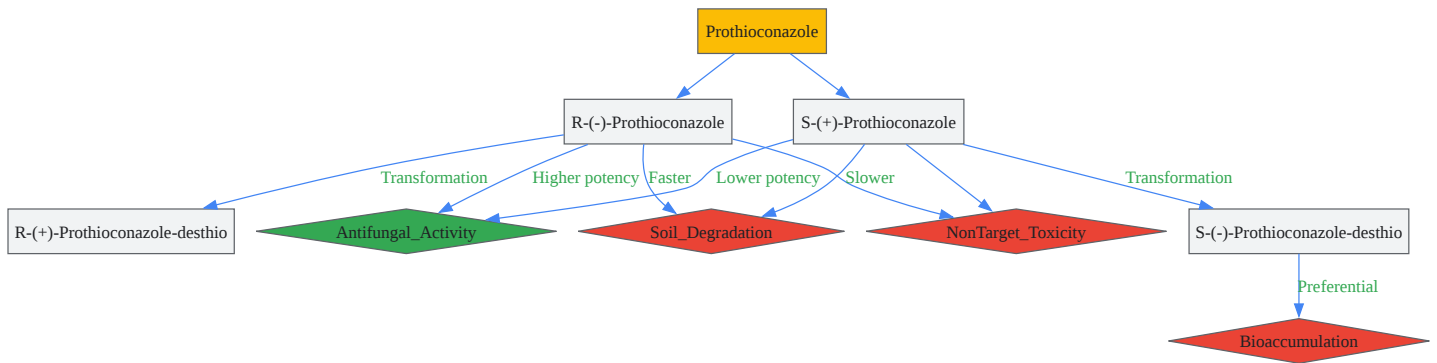
Substantial differences in **biological activity** exist between **prothioconazole** enantiomers against target fungal pathogens. Investigations against *Fusarium oxysporum* f. sp. *ubense* tropical race 4 (Foc TR4), the causal agent of Fusarium wilt in bananas, demonstrated that **R-(-)-prothioconazole exhibits significantly higher fungicidal activity** than the S-(+)-enantiomer [2]. The half-maximal effective concentration (EC₅₀) values were 0.78 µg/mL for R-(-)-**prothioconazole** compared to 25.31 µg/mL for S-(+)-**prothioconazole**, indicating approximately **33-fold greater potency** for the R-enantiomer [2].

This enantioselectivity extends to multiple mechanisms of action. R-(-)-**prothioconazole** causes more severe **morphological alterations** and **membrane integrity disruption** in fungal hyphae [2]. At the molecular target level, R-(-)-**prothioconazole** demonstrates **stronger binding affinity** to the CYP51 enzyme, as confirmed by surface plasmon resonance (SPR) and molecular docking studies [2]. Treatment with R-(-)-**prothioconazole** resulted in significantly greater upregulation of CYP51 gene expression at both transcriptional and translational levels compared to S-(+)-**prothioconazole** [2]. Additionally, R-(-)-**prothioconazole** induced more substantial **oxidative stress** in fungal cells, evidenced by increased malondialdehyde (MDA) content and greater reduction of superoxide dismutase (SOD) and catalase (CAT) activities [2].

Ecotoxicological Effects

The enantioselectivity observed in efficacy extends to **non-target organism toxicity**, with important implications for environmental risk assessment. In earthworms (*Eisenia fetida*), both **prothioconazole** enantiomers induce **oxidative stress** and **genotoxicity**, but with differing potency [7]. Key biomarkers including reactive oxygen species (ROS) levels, antioxidant enzyme activities (SOD, POD, CAT), lipid peroxidation (MDA content), and DNA damage (8-OHdG levels) all demonstrated enantioselective responses [7].

Notably, the metabolite **prothioconazole-desthio** exhibits **greater mammalian toxicity** compared to the parent compound [3]. Chronic toxicity studies in rats established a No Observed Adverse Effect Level (NOAEL) of approximately 5 mg/kg bw/day for **prothioconazole**, but only 1.1 mg/kg bw/day for **prothioconazole-desthio** [7]. This enhanced toxicity of the metabolite underscores the importance of considering environmental transformation products in comprehensive risk assessments.



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Diagram: Enantioselective environmental behavior and biological activity of **prothioconazole**

Regulatory Status and Synthesis Considerations

Regulatory Approvals

Prothioconazole is currently **approved** under EC Regulation 1107/2009, with the inclusion expiry date of March 31, 2027 [1]. The dossier rapporteurs for the European Union assessment were Poland and France [1]. The fungicide is registered for use in numerous EU member states including Austria, Belgium, Bulgaria, Cyprus, Czech Republic, Germany, Denmark, Estonia, Greece, Spain, Finland, France, Croatia, Hungary, Ireland, Italy, Lithuania, Luxembourg, Latvia, Malta, Netherlands, Poland, Portugal, Romania, Sweden, Slovenia, and Slovakia, as well as in Norway and Morocco [1]. Notably, **prothioconazole** is **not classified as a Candidate for Substitution (CfS)** in the EU system [1].

Synthesis and Production

The commercial production of **prothioconazole** involves a **six-step chemical synthesis** beginning with a chlorination cyclisation reaction to form a key intermediate [1]. This intermediate undergoes Claisen condensation followed by epoxidation, reaction with hydrazine hydrate, and subsequent treatment with formaldehyde and thiocyanate to produce a triazole-thione precursor [1]. The final oxidation step yields the racemic **prothioconazole** product [1].

The energy requirements for **prothioconazole** production have been estimated at **475 MJ per kg** of active ingredient, equivalent to approximately 32.8 kg CO₂e (carbon dioxide equivalent) emissions [1]. These environmental footprint considerations, coupled with the enantioselective environmental and toxicological profiles, present opportunities for **stereoselective synthesis** and marketing of the single active R-enantiomer. However, current commercial production continues as the racemate, possibly due to economic constraints associated with chiral synthesis or resolution technologies.

Conclusion and Future Perspectives

The chiral nature of **prothioconazole** profoundly influences its environmental behavior, biological activity, and toxicological profile. The **R-(-)-enantiomer demonstrates superior fungicidal activity** but undergoes faster degradation in environmental compartments, while the S-(+)-enantiomer exhibits greater persistence and the metabolite S-(-)-**prothioconazole**-desthio shows preferential accumulation in earthworms. These enantioselective differences underscore the importance of **stereochemical considerations** in pesticide development, registration, and environmental risk assessment.

Future research directions should focus on:

- Developing **cost-effective industrial-scale methods** for producing enantiopure R-(-)-**prothioconazole**
- Further elucidating the **molecular mechanisms** underlying enantioselective binding to target and non-target enzymes
- Investigating the **long-term ecological impacts** of enantiomer-specific accumulation in terrestrial and aquatic ecosystems
- Establishing **enantiomer-specific regulatory guidelines** for chiral pesticide approval and monitoring

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